molecular formula C13H12N2O3 B5371996 N-(3-hydroxy-2-pyridinyl)-4-methoxybenzamide

N-(3-hydroxy-2-pyridinyl)-4-methoxybenzamide

Cat. No. B5371996
M. Wt: 244.25 g/mol
InChI Key: WXNNVDZGDIVZAY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2-pyridinyl)-4-methoxybenzamide is a compound of interest in the field of chemistry due to its unique structure and potential applications. Research has been conducted to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves acylation reactions. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared through the acylation of 3-aminophenol with 4-methoxybenzoylchloride in THF, characterized by ^1H NMR, ^13C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined through single crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry. These studies show minor effects of crystal packing and dimerization on bond lengths and angles, but significant effects on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Research on similar compounds has explored their reactivity and interactions, such as the annulation reactions of N-methoxybenzamides with ynesulfonamides under Rh(III) catalysis, providing an efficient route to derivatives like 4-aminoisoquinolone (Tan et al., 2014).

Physical Properties Analysis

The physical properties of compounds like this compound can be inferred from studies on related substances. For instance, the density and refractive index measurements of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate provide insights into the molar refraction and polarizability of these compounds, important for understanding their interactions and stability (Sawale et al., 2016).

properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-10-6-4-9(5-7-10)13(17)15-12-11(16)3-2-8-14-12/h2-8,16H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNNVDZGDIVZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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